molecular formula C30H31ClN4O3S B14929948 6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B14929948
M. Wt: 563.1 g/mol
InChI Key: IEJHOLDCDVVHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, substituted with benzyloxy, chloro, ethoxy, and pentylsulfanyl groups.

Preparation Methods

The synthesis of 6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the benzyloxy, chloro, ethoxy, and pentylsulfanyl groups. These reactions are carried out under controlled conditions using specific reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present and the reaction conditions. Common reagents used in these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

    6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a similar core structure but differs in the substituents, which can lead to different chemical and biological properties.

    6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine:

Properties

Molecular Formula

C30H31ClN4O3S

Molecular Weight

563.1 g/mol

IUPAC Name

6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C30H31ClN4O3S/c1-3-5-11-16-39-30-33-29-26(34-35-30)22-14-9-10-15-24(22)32-28(38-29)21-17-23(31)27(25(18-21)36-4-2)37-19-20-12-7-6-8-13-20/h6-10,12-15,17-18,28,32H,3-5,11,16,19H2,1-2H3

InChI Key

IEJHOLDCDVVHHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Cl)OCC5=CC=CC=C5)OCC)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.